Chemical Properties of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid: A Core Scaffold Analysis
Chemical Properties of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic Acid: A Core Scaffold Analysis
Executive Summary
5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid represents a privileged heteroaromatic scaffold in medicinal chemistry, distinguished by its ability to function as a bioisostere for biaryl carboxylic acids. This compound integrates an electron-rich furan moiety with an electron-deficient oxazole core, creating a unique "push-pull" electronic system that influences both its physicochemical properties and its reactivity profile.
For drug development professionals, this scaffold offers specific utility in Fragment-Based Drug Discovery (FBDD) targeting enzyme active sites (e.g., DGAT-1, kinases) where the carboxylic acid provides a critical hydrogen bond anchor, while the bi-heteroaryl system enables pi-stacking interactions.
Physicochemical Profile
The chemical behavior of this compound is defined by the interplay between the acidic carboxyl group and the heteroaromatic rings.
Calculated & Predicted Properties
Data synthesized from structural analogs and QSAR models.
| Property | Value / Range | Mechanistic Insight |
| Molecular Formula | C₈H₅NO₄ | |
| Molecular Weight | 179.13 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| pKa (Acid) | 2.8 – 3.2 (Predicted) | The oxazole ring at position 4 exerts a strong electron-withdrawing inductive effect (-I), significantly increasing acidity compared to benzoic acid (pKa 4.2). |
| LogP | 1.2 – 1.6 | Moderate lipophilicity allows for membrane permeability while maintaining aqueous solubility at physiological pH. |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Dominated by the carboxylate and oxazole nitrogen; suggests good oral bioavailability potential. |
| Solubility | Low (Water, pH < 3)High (DMSO, MeOH, pH > 7) | Solubility is pH-dependent. At physiological pH (7.4), the carboxylate anion renders the molecule highly soluble. |
Electronic Distribution
The furan ring acts as an electron donor (via resonance), enriching the C5 position of the oxazole. Conversely, the oxazole ring is π-deficient (similar to pyridine), which deactivates the system towards electrophilic attack at the oxazole carbons but activates the carboxylic acid. This electronic gradient is critical for predicting metabolic stability:
-
Oxidative Liability: The furan ring is the primary site for metabolic oxidation (e.g., CYP450-mediated furan ring opening to reactive dicarbonyls).
-
Acid Stability: The oxazole-4-carboxylic acid bond is robust, resisting decarboxylation under standard physiological conditions.
Synthetic Pathways
The construction of the 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid scaffold typically relies on cyclization strategies that form the oxazole ring from acyclic precursors.
Primary Route: Isocyanoacetate Cyclization
The most reliable method for accessing 4,5-disubstituted oxazoles is the reaction of activated carboxylic acid derivatives with isocyanoacetates.
Mechanism:
-
Activation: Furan-2-carboxylic acid is activated (e.g., as an acid chloride or mixed anhydride).
-
Acylation: Reaction with an isocyanoacetate enolate forms a formamino-
-keto ester intermediate. -
Cyclodehydration: Intramolecular attack of the enolic oxygen on the isonitrile carbon closes the oxazole ring.
Visualization: Synthetic Workflow
The following diagram outlines the critical path for synthesis, highlighting the modern "Direct Activation" route which avoids unstable acid chlorides.
Caption: Step-wise synthetic route from furan-2-carboxylic acid to the target oxazole scaffold via isocyanoacetate condensation.
Reactivity & Stability Profile
Understanding the differential reactivity of the two rings is essential for derivatization and stability studies.
Chemical Reactivity Map
-
Site A (Carboxylic Acid): Standard amide coupling (HATU/EDC) proceeds efficiently. However, formation of the acid chloride requires catalytic DMF to prevent oxazole ring degradation.
-
Site B (Furan C5): The most nucleophilic site. Susceptible to Electrophilic Aromatic Substitution (EAS) such as bromination or formylation. This is a vector for expanding the SAR (Structure-Activity Relationship).
-
Site C (Oxazole C2): The C2 proton is relatively acidic (pKa ~17-20). It can be deprotonated by strong bases (e.g., LiHMDS) for lithiation-substitution reactions, allowing the introduction of alkyl or aryl groups at the 2-position.
Caption: Functionalization vectors for the scaffold. The furan ring allows electrophilic addition, while the acid allows coupling.
Stability Considerations
-
Hydrolytic Stability: The oxazole ring is stable to basic hydrolysis (used to cleave the ester). However, prolonged exposure to strong aqueous acids (e.g., 6M HCl, reflux) can open the oxazole ring to form an
-acylamino ketone. -
Photostability: Furan derivatives can be photosensitive. Solutions should be protected from light to prevent photo-oxidation of the furan ring.
Experimental Protocols
Standardized procedures for synthesis and characterization.
Protocol: Synthesis of Ethyl 5-(Furan-2-yl)oxazole-4-carboxylate
Objective: Preparation of the ester precursor.
-
Reagents: Furan-2-carboxylic acid (10 mmol), Ethyl isocyanoacetate (12 mmol), DPPA (Diphenylphosphoryl azide) or T3P (Propylphosphonic anhydride), Triethylamine (30 mmol), DMF (Dry).
-
Procedure:
-
Dissolve furan-2-carboxylic acid in dry DMF (0.5 M) under Nitrogen.
-
Add Triethylamine and stir for 10 min.
-
Add Ethyl isocyanoacetate followed by the coupling agent (DPPA or T3P) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Protocol: Saponification to Free Acid
Objective: Hydrolysis of the ester without degrading the heterocycles.
-
Reagents: Ethyl ester (from 5.1), LiOH·H₂O (3 equiv), THF/Water (3:1).
-
Procedure:
-
Dissolve the ester in THF/Water.[1]
-
Add LiOH and stir at RT for 4 hours (Monitor by TLC/LCMS).
-
Critical Step: Carefully acidify to pH 3–4 using 1M HCl. Do not use concentrated acid to avoid ring opening.
-
Collect the precipitate by filtration or extract with EtOAc/n-Butanol.
-
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Oxazole Synthesis (Van Leusen): Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters, 13(23), 2367-2368. Link
-
Direct Oxazole Synthesis: Chen, Z., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[2][3] The Journal of Organic Chemistry, 87(5). Link
-
pKa of Heterocycles: Williams, R. (2022).[4] pKa Data Compiled. Organic Chemistry Data. Link
-
Metabolic Stability of Furans: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
